8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core that merges a piperidine and pyrrolidine ring. The substituents—2,5-dimethoxybenzenesulfonyl at position 8 and 4-methoxyphenyl at position 3—impart distinct electronic and steric properties.
Properties
IUPAC Name |
8-(2,5-dimethoxyphenyl)sulfonyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-29-16-6-4-15(5-7-16)20-21(26)24-22(23-20)10-12-25(13-11-22)32(27,28)19-14-17(30-2)8-9-18(19)31-3/h4-9,14H,10-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYNNUUSCDFJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)OC)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” typically involves multi-step organic synthesis. The key steps may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The sulfonyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The table below summarizes key structural differences and their implications:
Physicochemical and Pharmacological Properties
- Solubility : The target compound’s 2,5-dimethoxybenzenesulfonyl group balances hydrophilicity (via sulfonyl) and lipophilicity (via methoxy), whereas ’s 4-methylphenyl analog is more hydrophobic, limiting aqueous solubility .
- Bioactivity : Compound A’s hydroxyl and halogenated biphenyl moieties are critical for its antitumor mechanism, possibly via kinase inhibition or DNA intercalation. The target compound’s methoxy and sulfonyl groups may favor different targets, such as serotonin receptors or proteases.
Notes
- Compounds like those in are labeled for research only, emphasizing the need for preclinical profiling before therapeutic application.
- Structural modifications (e.g., sulfonyl vs. benzoyl) significantly alter electronic properties, necessitating tailored computational modeling (e.g., SHELX or WinGX for crystallography) to predict binding modes.
Biological Activity
The compound 8-(2,5-dimethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N4O5S |
| Molecular Weight | 402.47 g/mol |
| CAS Number | 1189879-43-3 |
Biological Activity
The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its effects on different biochemical pathways.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, studies have shown that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest: Compounds similar to this one have been observed to cause cell cycle arrest at the G2/M phase, leading to decreased proliferation of cancer cells.
- Induction of Apoptosis: The compound may activate caspase pathways, which are crucial for programmed cell death in cancer cells.
A study focusing on related triazole derivatives found that they effectively inhibited the growth of several cancer cell lines, suggesting a possible similar mechanism for the triazaspiro compound under consideration .
The mechanism of action for this compound likely involves interaction with specific molecular targets:
- Inhibition of Kinases: The compound may inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Gene Expression: It could also affect transcription factors that regulate genes associated with apoptosis and cell cycle control.
Case Studies
Several case studies have highlighted the biological activity of structurally similar compounds:
- Study on Triazole Derivatives:
- Sulfonamide Compounds:
Research Findings
Research findings suggest that the unique structural features of this compound contribute to its potential therapeutic effects:
- In vitro Studies: Preliminary in vitro studies indicate significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics.
- In vivo Studies: Animal model studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
